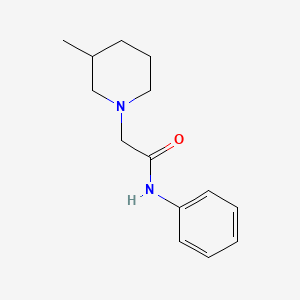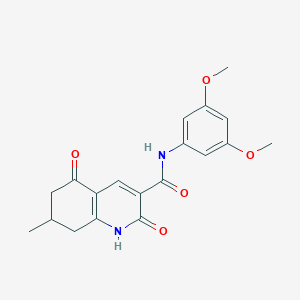
ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate, also known as Ethyl HDA, is a chemical compound that has recently gained attention in the field of scientific research. It is a quinoxaline derivative that has shown potential in various applications such as anticancer and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA involves the inhibition of DNA synthesis and cell division. It also induces apoptosis in cancer cells by activating caspase-3 and downregulating the anti-apoptotic protein Bcl-2. This compound HDA has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound HDA has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties. This compound HDA has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a potential selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA is its potential as a selective anticancer agent. It also has antimicrobial properties, making it a potential antimicrobial agent. However, one of the limitations of this compound HDA is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability. Another direction is the development of novel formulations to improve its solubility. This compound HDA can also be further studied for its potential as an antimicrobial agent and its mechanism of action against bacteria and fungi. Additionally, the potential of this compound HDA as a selective anticancer agent can be further explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA involves the reaction of 3-hydroxy-6,7-dimethylquinoxaline-2-carboxylic acid with ethyl chloroacetate in the presence of triethylamine. The reaction proceeds via esterification to form this compound HDA. This method has been optimized to yield high purity and yield of this compound HDA.
Aplicaciones Científicas De Investigación
Ethyl (3-hydroxy-6,7-dimethyl-2-quinoxalinyl)acetate HDA has shown potential as an anticancer agent in various cancer cell lines. It induces apoptosis in cancer cells by activating caspase-3 and downregulating the anti-apoptotic protein Bcl-2. It also inhibits the growth of bacteria and fungi, making it a potential antimicrobial agent.
Propiedades
IUPAC Name |
ethyl 2-(6,7-dimethyl-3-oxo-4H-quinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-13(17)7-12-14(18)16-11-6-9(3)8(2)5-10(11)15-12/h5-6H,4,7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDYCMKXHOLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=C(C(=C2)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5360486.png)
![N-cyclopropyl-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5360491.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
![N-(2,6-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5360514.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B5360515.png)

![6-[(4,6-dimethylpyridin-3-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5360541.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5360547.png)

![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5360565.png)

![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5360575.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)